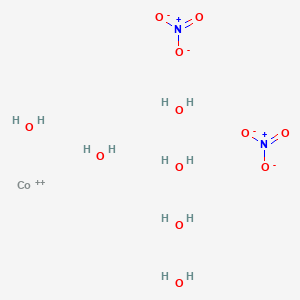
Cobaltous nitrate hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cobalt Nitrate is the inorganic compound with the formula Co(NO3)2. The most common form is the hexahydrate, which is a red-brown deliquescent salt that is soluble in water and other polar solvents. It is used in manufacture of cobalt pigments and invisible inks; decorating stoneware and porcelain; preparation of catalysts.
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O) is the hydrated cobalt salt. Its step-wise thermal degradation has been investigated. It affords anhydrous cobalt(II)nitrate as decomposition product.
Cobalt dinitrate hexahydrate is a hydrate that is the hexahydrate form of cobalt dinitrate. It is a hydrate, a cobalt salt and an inorganic nitrate salt. It contains a cobalt dinitrate.
Mechanism of Action
Cobalt(II) nitrate hexahydrate, also known as Cobalt nitrate hexahydrate or Cobaltous nitrate hexahydrate, is a red-brown crystalline structure that is soluble in water and organic solvents . It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .
Target of Action
The primary targets of Cobalt(II) nitrate hexahydrate are organic reactions where it acts as a catalyst . It is also used in the preparation of metallic cobalt and cobalt-based dyes and pigments .
Mode of Action
Cobalt(II) nitrate hexahydrate interacts with its targets by facilitating chemical reactions. For instance, it is used as a catalyst to synthesize 5-Carboxanilide-dihydropyrimidinone derivatives by the condensation of acetoacetanilides, aldehydes, and urea/thiourea . It also aids in the nitration of indoles using tert-butyl nitrite as the nitro source .
Biochemical Pathways
It is known to be involved in the synthesis of various cobalt-based compounds and catalysts .
Pharmacokinetics
It is known to be soluble in water and organic solvents, which suggests it could be readily absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of Cobalt(II) nitrate hexahydrate’s action largely depend on its application. As a catalyst, it facilitates chemical reactions, leading to the formation of desired products . In the context of cobalt-based catalysts and pigments, it contributes to their synthesis .
Action Environment
The action, efficacy, and stability of Cobalt(II) nitrate hexahydrate can be influenced by various environmental factors. For instance, it is known to be hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy. Furthermore, it is classified as an oxidizer, which means it can intensify fire . Therefore, it should be stored and handled carefully to prevent exposure to heat, sparks, open flames, and other ignition sources .
Biochemical Analysis
Biochemical Properties
Cobalt(II) nitrate hexahydrate is known to play a role in various biochemical reactions. It is commonly used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations
Cellular Effects
It is known to be harmful if swallowed or inhaled, and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .
Molecular Mechanism
It is known that the hexahydrate form consists of discrete [Co(OH₂)₆]²⁺ and [NO₃]⁻ ions . Each cobalt(II) atom is approximately octahedrally coordinated by six oxygen atoms, each from a different nitrate ion .
Temporal Effects in Laboratory Settings
In laboratory settings, Cobalt(II) nitrate hexahydrate is known to be stable under normal conditions . It is also known to be hygroscopic, meaning it absorbs moisture from the air
Dosage Effects in Animal Models
It is known to be harmful if swallowed or inhaled , and it may cause an allergic skin reaction . It is also suspected of causing genetic defects .
Metabolic Pathways
It is known to be used in the preparation of cobalt-based catalysts, pigments, chemicals, and vitamin B12 preparations .
Transport and Distribution
It is known to be soluble in water and other polar solvents , which suggests that it could be transported and distributed within cells and tissues via these solvents.
Subcellular Localization
Given its solubility in water and other polar solvents , it could potentially localize to any subcellular compartment that contains these solvents.
Properties
CAS No. |
10026-22-9 |
|---|---|
Molecular Formula |
CoH3NO4 |
Molecular Weight |
139.962 g/mol |
IUPAC Name |
cobalt;nitric acid;hydrate |
InChI |
InChI=1S/Co.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
InChI Key |
YKPDYTLBLKQHDA-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Co+2] |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Co] |
density |
1.88 g/cm³ |
melting_point |
55 °C |
Key on ui other cas no. |
23730-86-1 10026-22-9 |
physical_description |
RED CRYSTALS. |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
Solubility in water, g/100ml at 0 °C: 133.8 |
Synonyms |
cobalt nitrate cobaltous nitrate cobaltous nitrate dihydrate cobaltous nitrate dodecahydrate cobaltous nitrate hexahydrate cobaltous nitrate nonahydrate cobaltous nitrate tetrahydrate cobaltous nitrate trihydrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















